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Compound of Interest

Compound Name: 2,5-Diaminobenzenesulfonic acid

Cat. No.: B145754

A detailed guide for researchers and drug development professionals on the spectroscopic
characteristics of 2,5-Diaminobenzenesulfonic acid and its key derivative, 2,4-
Diaminobenzenesulfonic acid. This guide provides a comparative analysis of their spectral data
from various techniques, supported by experimental protocols.

This guide offers a comprehensive spectroscopic comparison of 2,5-Diaminobenzenesulfonic
acid and its structural isomer, 2,4-Diaminobenzenesulfonic acid. Understanding the distinct
spectral fingerprints of these molecules is crucial for their identification, characterization, and
application in various research and development fields, including dye synthesis and
pharmaceutical development.[1][2][3] The arrangement of the amino and sulfonic acid groups
on the benzene ring significantly influences their electronic environment, leading to
distinguishable spectroscopic properties.

Molecular Structures

Below are the chemical structures of the two isomers discussed in this guide.
2,5-Diaminobenzenesulfonic acid:

e |I[UPAC Name: 2,5-diaminobenzenesulfonic acid[4]

o CAS Number: 88-45-9[4]

e Molecular Formula: CeHsN203S[4]
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e Molecular Weight: 188.21 g/mol [4]

2,4-Diaminobenzenesulfonic acid:

IUPAC Name: 2,4-diaminobenzenesulfonic acid[5]

CAS Number: 88-63-1[5]

Molecular Formula: CeHsN203S[5]

Molecular Weight: 188.21 g/mol [5]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 2,5-
Diaminobenzenesulfonic acid and 2,4-Diaminobenzenesulfonic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides insights into the functional groups present in a molecule. The key
vibrational bands for the two isomers are presented below.

2,5- 2,4-
_ o Diaminobenzenesulf  Diaminobenzenesulf
Functional Group Vibrational Mode ) ] ) ]
onic acid (cm™?) onic acid (cm™?)
(ATR-Neat) (KBr-Pellet)
Amino (N-H) Stretching 3300 - 3500 (broad) 3300 - 3500 (broad)[6]
Sulfonic Acid (S=0) Asymmetric Stretching  Not specified ~1170[6]
Sulfonic Acid (S=0) Symmetric Stretching Not specified ~1030([6]
Aromatic (C=C) Ring Stretching Not specified 1450 - 1600[6]

Note: Specific peak values from raw data were not consistently available in the search results.
The provided ranges are characteristic for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy helps in determining the structure of a molecule by providing information
about the chemical environment of its nuclei.

H NMR Spectral Data

Chemical Shift (d) ppm and

Compound Solvent o
Multiplicity

2,5-Diaminobenzenesulfonic ] Data not available in a readily

] Varian CFT-20 )
acid interpretable format.
2,4-Diaminobenzenesulfonic N Aromatic protons expected in

) Not specified
acid the range of & 6.5-7.5 ppm.[6]

13C NMR Spectral Data

Compound Solvent Chemical Shift (0) ppm
2,5-Diaminobenzenesulfonic ] ) Data not available in a readily

) Deuterium oxide/NaOD )
acid interpretable format.

o ) Aromatic carbons typically
2,4-Diaminobenzenesulfonic N )
Not specified absorb in the range of 110 to

acid
140 o.

Note: Direct comparison is challenging due to the use of different solvents and the limited
availability of detailed peak assignments in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.
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Key Fragment lons

Compound lonization Mode Precursor lon (m/z)
(m/z)

2,5-
Diaminobenzenesulfo GC-MS 188 (M+) 108, 64, 48
nic acid
2,4-
Diaminobenzenesulfo ESI+ 189.0328 ([M+H]*) 123.055[5]
nic acid

Loss of SOs (80 Da) is

a common
ESI- 187.0183 ([M-H]") _

fragmentation

pathway.[5]

Note: The fragmentation patterns can vary significantly depending on the ionization technique

and energy used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

Compound

Amax (nm)

Notes

2,5-Diaminobenzenesulfonic

acid

A covalent organic framework

containing this molecule

Not explicitly found

showed strong visible-light

absorption.[7]

2,4-Diaminobenzenesulfonic

acid

~270

The amino groups act as
strong activating auxochromes,
causing a bathochromic (red)
shift compared to

unsubstituted benzene.[6]

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Sample Preparation for FTIR Spectroscopy (Solid

Samples)
KBr Pellet Method:

e Finely grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle.

e Place the mixture into a pellet die.
» Apply pressure using a hydraulic press to form a transparent pellet.
o Place the KBr pellet in the sample holder of the FTIR instrument for analysis.

Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Run the FTIR analysis.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 10 mg of the sample into a vial.[8]

Add 600 pL of a suitable deuterated solvent (e.g., DMSO-de or D20).[8]

Use a vortex mixer to ensure complete dissolution.[8]

Transfer the solution into a 5mm NMR tube.[8]

Data Acquisition:
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e Place the NMR tube into the spectrometer's probe.

e The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic
field.

e The magnetic field homogeneity is optimized through a process called shimming.

o A standard one-pulse experiment is typically run for *H NMR. For 13C NMR, a higher
concentration or a greater number of scans may be required to obtain a good signal-to-noise
ratio.

Mass Spectrometry

Sample Introduction:

e For GC-MS: The sample is typically dissolved in a volatile solvent and injected into the gas
chromatograph, which separates the components before they enter the mass spectrometer.

e For ESI-MS: The sample is dissolved in a suitable solvent and infused directly into the
electrospray source or introduced via liquid chromatography.

Data Acquisition:

The sample is ionized in the ion source.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by the mass analyzer.

The detector records the abundance of each ion, generating a mass spectrum.

For tandem mass spectrometry (MS/MS), a specific precursor ion is selected and
fragmented to provide further structural information.

Experimental Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectroscopic comparison of
chemical compounds.
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General Spectroscopic Comparison Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic comparison of
chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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